p-Dodecylbenzenesulphonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of p-Dodecylbenzenesulphonyl chloride-related compounds often involves multi-component reactions or electropolymerization techniques. For instance, a highly efficient one-pot synthesis method for α-aminophosphonates in aqueous media using p-dodecylbenzensulfonic acid demonstrates the utility of related compounds in catalysis (Movassagh & Alapour, 2013). Additionally, electrosynthesis methods have been employed to create polymers doped with dodecylbenzenesulfonate, indicating its role in polymer chemistry (Syritski et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to p-Dodecylbenzenesulphonyl chloride, such as its sulfonic acid counterparts, plays a crucial role in their functionality. Crystal structure analysis, such as the study of bis(mefloquinium) chloride p-fluorobenzenesulphonate, provides insights into the molecular packing and interactions within crystals, which can influence their chemical reactivity and physical properties (Jotani et al., 2016).
Chemical Reactions and Properties
p-Dodecylbenzenesulphonyl chloride and its derivatives participate in a variety of chemical reactions, serving as catalysts, surfactants, or reactants. The physicochemical interaction between cationic polymers and anionic surfactants, for example, has been studied to understand the formation of micelles and their potential applications in industry (Mukherjee et al., 2011).
Physical Properties Analysis
The physical properties of p-Dodecylbenzenesulphonyl chloride-related compounds, such as their solubility, micellar behavior, and interaction with other chemicals, are crucial for their application in various fields. Studies have explored how these properties affect the performance of dodecylbenzenesulfonic acid in polymerization reactions and its role as a surfactant (Sacchidan et al., 2015).
Chemical Properties Analysis
The chemical properties of p-Dodecylbenzenesulphonyl chloride, such as its reactivity, stability, and interactions with metals, are integral to its applications in corrosion inhibition, catalysis, and as a component in advanced materials. For example, the synergism between imidazoline and sodium dodecylbenzenesulphonate inhibitors has been shown to enhance corrosion inhibition performance on carbon steel (Qian & Cheng, 2019).
Scientific Research Applications
Sensor Development
A notable application is in the development of potentiometric sensors for anionic surfactants. Research by Mahajan and Shaheen (2008) introduced a poly(vinyl chloride) (PVC) membrane electrode for determining monomer concentrations of dodecylbenzenesulphonate ions, showcasing its utility in detecting surfactant ions in detergents with high accuracy compared to classical methods (Mahajan & Shaheen, 2008).
Corrosion Inhibition
The compound's role in corrosion inhibition, especially in synergistic mixes, is extensively documented. Hosseini et al. (2003) found that sodium dodecylbenzenesulphonate (SDBS), combined with hexamethylenetetramine, shows varied inhibition efficiency on mild steel corrosion in acidic solutions, demonstrating the complexity of surfactant behavior in corrosion processes (Hosseini, Mertens, & Arshadi, 2003).
Polymer Science
In polymer science, the research on polypyrrole (PPy) films doped with dodecylbenzenesulphonate (DBS) illuminates the impact of solvent on ion movement during redox processes. Vidanapathirana et al. (2002) explored how the electrochemical characteristics of PPy films vary in aqueous and non-aqueous electrolytes, contributing to a deeper understanding of conductive polymers' behavior (Vidanapathirana, Careem, Skaarup, & West, 2002).
Surface Science and Micelle Formation
The study of micellization and surface properties has been enriched by the work of Chakraborty et al. (2010), who investigated the critical micellization concentrations (CMC) of dodecylbenzenesulphonate surfactants with various counterions. Their work sheds light on the thermodynamic and hydrophilic interactions that influence micelle formation, offering insights into the surfactant's role in modifying surface and bulk properties in aqueous media (Chakraborty, Chakraborty, Ali, & Saha, 2010).
Environmental Applications
In environmental science, Li et al. (2011) explored the adsorption behavior of Pb(II) and surfactants including SDBS on oxidized multiwall carbon nanotubes. This study contributes to the understanding of how surfactants can enhance heavy metal adsorption from aqueous solutions, suggesting potential applications in water purification and environmental remediation (Li, Chen, Sheng, Hu, Tan, & Wang, 2011).
Safety And Hazards
properties
IUPAC Name |
4-dodecylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSKIZWQATQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200492 | |
Record name | p-Dodecylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Dodecylbenzenesulphonyl chloride | |
CAS RN |
52499-14-6 | |
Record name | 4-Dodecylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52499-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dodecylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Dodecylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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